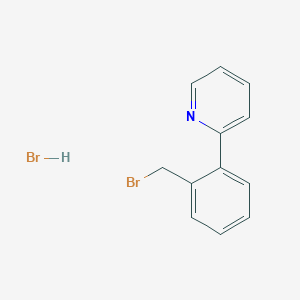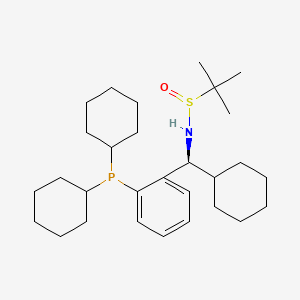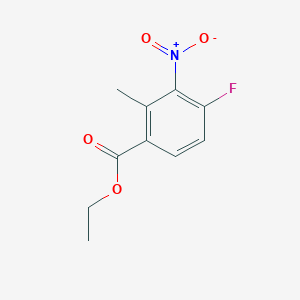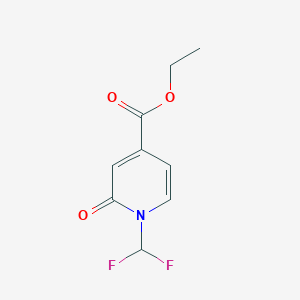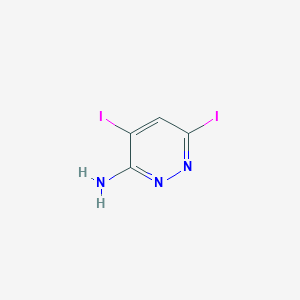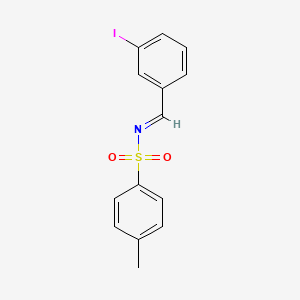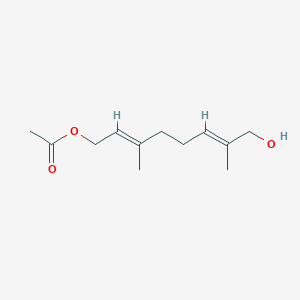
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluorobenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the fluorobenzaldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-ethylimidazole, the compound can be synthesized through a series of steps involving halogenation, nucleophilic substitution, and formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the scale of production and the desired application of the compound .
化学反应分析
Types of Reactions
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
Oxidation: 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzoic acid.
Reduction: 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties .
作用机制
The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can participate in hydrogen bonding and other interactions, while the fluorobenzaldehyde moiety can influence the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
1-Ethyl-1H-imidazole: Lacks the fluorobenzaldehyde group, making it less reactive in certain contexts.
4-Fluorobenzaldehyde: Lacks the imidazole ring, limiting its potential interactions in biological systems.
3-(1-Methyl-1H-imidazol-2-yl)-4-fluorobenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties
Uniqueness
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde is unique due to the combination of the imidazole ring and the fluorobenzaldehyde moiety. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds .
属性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC 名称 |
3-(1-ethylimidazol-2-yl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-15-6-5-14-12(15)10-7-9(8-16)3-4-11(10)13/h3-8H,2H2,1H3 |
InChI 键 |
XJDXMRMUICXWEL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CN=C1C2=C(C=CC(=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


